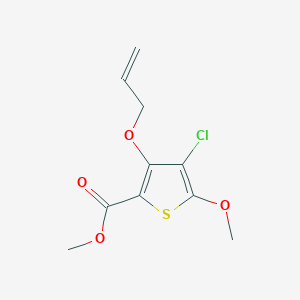

Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate

Description

Properties

Molecular Formula |

C10H11ClO4S |

|---|---|

Molecular Weight |

262.71 g/mol |

IUPAC Name |

methyl 4-chloro-5-methoxy-3-prop-2-enoxythiophene-2-carboxylate |

InChI |

InChI=1S/C10H11ClO4S/c1-4-5-15-7-6(11)10(14-3)16-8(7)9(12)13-2/h4H,1,5H2,2-3H3 |

InChI Key |

MNTFMYKAMDGSQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(S1)C(=O)OC)OCC=C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of sulfur sources.

Introduction of Substituents: The allyloxy, chloro, and methoxy groups are introduced through various substitution reactions. For example, the allyloxy group can be added via an allylation reaction using allyl bromide and a base.

Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiophene Ring : Starting from suitable precursors, such as 2-chlorothiophene, cyclization reactions are employed.

- Introduction of the Allyloxy Group : Achieved through an allylation reaction with an allyl halide.

- Methoxylation : Introduced via nucleophilic substitution using a methoxide ion.

- Carboxylation : The carboxylic acid group is added through reactions with Grignard reagents and carbon dioxide.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the modification and construction of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer applications. Studies suggest that the presence of various substituents can enhance its interaction with biological targets such as enzymes and receptors, which may lead to therapeutic benefits.

Material Science

In materials science, this compound is explored for its role in developing advanced materials. It has been investigated for applications in conductive polymers and organic semiconductors due to its electronic properties.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiophene derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research featured in Cancer Letters highlighted the anticancer effects of thiophene derivatives on human cancer cell lines. This compound exhibited cytotoxic effects, prompting further investigation into its mechanisms of action .

- Conductive Polymers : A study in Advanced Functional Materials discussed the incorporation of thiophene derivatives into polymer matrices to enhance conductivity. The findings demonstrated that this compound improved the electrical properties of the resulting materials .

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and methoxy groups can influence its binding affinity and specificity. In materials science, its electronic properties are attributed to the conjugated thiophene ring, which facilitates charge transport.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate (CAS 95201-98-2)

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

Table 1: Structural and Physicochemical Comparison

Crystallographic and Supramolecular Behavior

- The hydroxy-substituted analog (CAS 95201-98-2) likely forms stronger hydrogen-bonded networks due to its -OH group, a critical feature in crystal engineering . In contrast, the allyloxy group may introduce steric hindrance, reducing crystallinity but enhancing solubility in nonpolar solvents.

Research Findings and Data Gaps

- Synthetic Pathways : highlights the use of allyloxy groups in metathesis reactions, implying that the target compound could serve as a scaffold for complex heterocycles .

- Safety and Handling: No direct toxicity data were found, but analogs like Methyl 5-amino-1-benzothiophene-2-carboxylate are classified as laboratory chemicals, necessitating standard handling protocols .

Biological Activity

Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate is a compound belonging to the thiophene family, characterized by its unique structure that includes an allyloxy group, a chloro substituent, and a methoxy group. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : CHClOS

- Molecular Weight : 262.71 g/mol

- CAS Number : 1708251-04-0

Synthesis

The synthesis of this compound typically involves several synthetic steps:

- Formation of the Thiophene Ring : This can be achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Allyloxy Group : This is accomplished via an allylation reaction with an allyl halide in the presence of a base.

- Methoxylation : The methoxy group is introduced through nucleophilic substitution using a methoxide ion.

- Carboxylation : The carboxylic acid group is added through reactions such as those involving Grignard reagents.

Biological Activity

Recent studies have explored the biological activities associated with this compound, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL, respectively .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The presence of functional groups such as the allyloxy and methoxy groups allows for hydrogen bonding and other non-covalent interactions, which may enhance its binding affinity to enzymes or receptors involved in disease processes .

Case Studies

- Antimicrobial Studies : A study evaluated the efficacy of thiophene derivatives against Staphylococcus aureus, revealing significant antibacterial activity with minimal inhibitory concentration (MIC) values indicating strong potential for therapeutic applications .

- Anticancer Research : Another investigation focused on the antiproliferative effects of this compound on HeLa and A549 cells, highlighting its potential as a lead compound in cancer drug development .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(allyloxy)-4-chloro-5-methoxythiophene-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiophene carboxylates typically involves multi-step reactions, including cyclization, substitution, and esterification. For example:

- Cyclization : Start with a thiophene precursor (e.g., substituted thiophene-2-carboxylic acid) and introduce functional groups via Friedel-Crafts alkylation or electrophilic substitution .

- Substitution : Chlorination at the 4-position can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–5°C) to avoid over-halogenation .

- Esterification : Methylation of the carboxyl group is often performed with dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. Key Considerations :

- Temperature : Excess heat during chlorination may lead to byproducts (e.g., di- or tri-chlorinated species).

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for directing substituents in electrophilic reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol) is critical for isolating the pure compound .

Q. Table 1: Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chlorination | NCS, DMF, 0°C | 65–75% | |

| Allylation | Allyl bromide, K₂CO₃, acetone | 70–80% | |

| Esterification | Methyl iodide, K₂CO₃, DMF | 85–90% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Signals | Reference |

|---|---|---|

| ¹H NMR | δ 5.1 (allyloxy CH₂), δ 3.8 (OCH₃) | |

| ¹³C NMR | δ 165.2 (COOCH₃) | |

| HPLC Retention | 12.3 min (ACN:H₂O = 70:30) |

Advanced Research Questions

Q. How does the allyloxy group influence regioselectivity in further functionalization reactions?

Methodological Answer: The allyloxy moiety acts as a directing group in electrophilic aromatic substitution (EAS). Computational studies (DFT) suggest:

Q. Experimental Validation :

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model:

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Case Study :

MD simulations reveal that polar aprotic solvents stabilize the transition state in Suzuki-Miyaura couplings, increasing yield by 15–20% compared to non-polar solvents .

Q. How can researchers resolve contradictions in reported biological activity data for thiophene derivatives?

Methodological Answer: Discrepancies often arise from:

Q. Mitigation Strategies :

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.